molecular formula C29H22N2O3S B2766624 Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate CAS No. 391866-78-7

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2766624
CAS No.: 391866-78-7
M. Wt: 478.57
InChI Key: MQACJSPUEDZEAJ-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 5-position and a 2-phenylquinoline-4-carboxamido moiety at the 3-position. This compound’s structural complexity arises from the integration of a quinoline ring system, which is known for its aromatic π-stacking capabilities and electron-rich properties, alongside the thiophene scaffold, a common motif in pharmaceuticals and materials science .

Properties

IUPAC Name

ethyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3S/c1-2-34-29(33)27-25(18-26(35-27)20-13-7-4-8-14-20)31-28(32)22-17-24(19-11-5-3-6-12-19)30-23-16-10-9-15-21(22)23/h3-18H,2H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQACJSPUEDZEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amidation Reaction: The quinoline derivative is then reacted with a carboxylic acid derivative to form the carboxamido group.

    Thiophene Ring Formation: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Final Coupling: The phenyl-substituted thiophene is then coupled with the quinoline derivative through esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline and thiophene rings can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One prominent application of ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antitumor activities against various cancer cell lines. For instance, derivatives containing quinoline and thiophene moieties have demonstrated promising results in inhibiting cell growth in human tumor cells, with IC50 values indicating effective concentrations for therapeutic potential .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Research indicates that compounds with thiophene and quinoline structures can interfere with cellular signaling pathways, leading to programmed cell death. This is particularly relevant for targeting resistant cancer types, where traditional therapies fail .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal strains. For example, studies have reported that certain derivatives exhibit significant zones of inhibition when tested against pathogenic bacteria, suggesting their potential use as antimicrobial agents .

2.2 Case Studies

In one study, the antibacterial activity was assessed using agar diffusion methods, revealing that specific derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, making them suitable candidates for further development into therapeutic agents .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the compound's ability to conduct electricity, while the quinoline moiety enhances its photophysical properties .

3.2 Photovoltaic Devices

Research has indicated that incorporating this compound into photovoltaic devices can improve energy conversion efficiency due to its favorable charge transport characteristics. Studies have demonstrated that devices using similar thiophene-based compounds show enhanced performance metrics compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antimicrobial AgentEffective against various bacterial strains
Material ScienceOrganic ElectronicsEnhances conductivity for OLEDs and OPVs

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety could intercalate with DNA, while the thiophene ring might interact with proteins or other biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous thiophene derivatives, as outlined below:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate Quinoline-4-carboxamido, phenyl, ethyl ester ~527.6* Amide, ester, aromatic rings Drug discovery, material science
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b) Hydroxy, diketone, phenyl, ethyl ester ~354.4 Ester, ketone, hydroxyl Synthetic intermediate
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Acetyl, 2-chlorobenzamido, phenyl, ethyl ester ~427.9 Amide, ester, halogen Antimicrobial agents
Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate Cyano, ethoxymethyleneamino, phenylamino, ethyl ester ~383.4 Nitrile, amine, ester Bioactive heterocycle synthesis
Thiophene-3-carboxylic acid Carboxylic acid ~128.2 Carboxylic acid Pharmaceutical intermediates

*Calculated based on molecular formula.

Key Differences and Implications

  • Quinoline vs.
  • Ester Group : The ethyl ester at the 2-position is a common feature in many thiophene derivatives (e.g., ), aiding in solubility modulation and metabolic stability .

Research Tools and Methodologies

Crystallographic software like SHELXL () and visualization tools such as Mercury () are critical for elucidating the compound’s three-dimensional structure and intermolecular interactions. These tools enable comparative analysis with analogues, particularly in understanding packing patterns and hydrogen-bonding networks .

Biological Activity

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The coupling of the quinoline derivative with thiophene and phenyl groups is facilitated using coupling reagents like carbodiimides.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a thiophene core have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM) .

Mechanism of Action :
These compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting their role as effective apoptosis inducers .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 mg/mL against resistant strains like XDR Salmonella Typhi .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity
Presence of Thiophene MoietyEnhanced antibacterial activity
Quinoline CoreSignificant anticancer properties
Amide LinkageImproved binding affinity to target proteins

Case Studies

  • Case Study on Anticancer Activity :
    A series of quinoline derivatives were tested for their ability to induce apoptosis in HL-60 cells. The study found that modifications in the thiophene and quinoline moieties significantly influenced their cytotoxicity and mechanism of action, with some compounds showing enhanced selectivity towards cancer cells over normal cells .
  • Case Study on Antibacterial Efficacy :
    A comparative analysis of various thiophene derivatives indicated that those with dual thiophene structures exhibited superior antibacterial activity against resistant bacterial strains compared to traditional antibiotics .

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but may require rigorous drying .
  • Catalysts : Triethylamine (TEA) improves coupling reactions by scavenging acids .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization but may lead to side reactions if prolonged .

Validation : Monitor reaction progress via TLC and confirm purity using NMR (δ 1.3–1.5 ppm for ethyl ester protons) and mass spectrometry (expected [M+H]+ ~550–600 m/z) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches of this compound?

Answer:
Discrepancies in NMR data often arise from:

Tautomerism : The thiophene ring’s electron-rich nature can lead to keto-enol tautomerism, altering δ values for protons near the amide or ester groups. Use DMSO-d6 to stabilize tautomers and compare with literature .

Residual Solvents : Trace DMF or THF may overlap with target signals. Perform rigorous drying or use deuterated solvents for NMR .

Stereochemical Purity : Chiral centers in the quinoline or phenyl groups may cause splitting. Employ chiral HPLC or circular dichroism (CD) for confirmation .

Q. Methodological Workflow :

  • Step 1 : Re-run NMR at higher field strength (≥500 MHz) to resolve overlapping peaks.
  • Step 2 : Cross-check with mass fragmentation patterns (e.g., loss of COOEt group at ~44 Da) .
  • Step 3 : Compare with structurally analogous compounds (e.g., Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate) to identify systematic shifts .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
A multi-technique approach is required:

NMR Spectroscopy :

  • 1H/13C NMR : Identify ethyl ester (δ ~1.3 ppm for CH3, ~4.2 ppm for CH2), thiophene protons (δ ~6.5–7.5 ppm), and quinoline aromatic signals .
  • 2D NMR (COSY, HSQC) : Resolve coupling between thiophene and amide protons .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C31H23N3O3S) .

X-ray Crystallography : For absolute configuration, use SHELXL for refinement .

Q. Example Data :

  • HRMS : Calculated for C31H23N3O3S: 533.1464; Found: 533.1468 .
  • X-ray : Crystallize from ethanol/dichloromethane (1:1) and refine using SHELX .

Advanced: How can computational modeling optimize the biological activity of this compound against specific targets (e.g., kinases)?

Answer:

Docking Studies : Use AutoDock Vina to model interactions between the quinoline moiety and kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Prioritize compounds with binding energies ≤ −8 kcal/mol .

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC50 values from enzymatic assays .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds with key residues (e.g., Lys745 in EGFR) .

Q. Validation :

  • Compare predicted activity with experimental IC50 values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Answer:
Side Reactions :

Ester Hydrolysis : Under basic or prolonged acidic conditions. Mitigate by controlling pH (<4 for HCl/ethanol) .

Oxidation of Thiophene : Avoid strong oxidants (e.g., KMnO4) unless intentional; use inert atmospheres (N2/Ar) .

Incomplete Amidation : Detect unreacted intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. Optimization Strategies :

  • Purification : Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) .
  • Catalyst Screening : Test HOBt/DCC vs. EDC/HCl for higher coupling efficiency .

Advanced: How does the compound’s solubility profile impact in vitro and in vivo studies?

Answer:
Solubility Challenges :

  • In Water : Poor solubility (<0.1 mg/mL) due to hydrophobic quinoline and phenyl groups. Use co-solvents (e.g., DMSO ≤1% v/v) or nanoformulations (liposomes) for in vitro assays .
  • In vivo : Low bioavailability requires prodrug strategies (e.g., ester-to-acid conversion) or PEGylation .

Q. Methodological Adjustments :

  • LogP Calculation : Estimate via HPLC (C18 column, methanol/water gradient). Target LogP ~3.5–4.0 for membrane permeability .
  • Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS after IV/oral administration in rodent models .

Basic: How do researchers compare the bioactivity of this compound with structurally similar thiophene derivatives?

Answer:
Comparative Framework :

Structural Analogues : Compare with Ethyl 5-acetyl-4-methylthiophene derivatives (e.g., substitutions on the quinoline or phenyl groups) .

Bioactivity Assays :

  • Anticancer : MTT assay (IC50 vs. HepG2 or MCF-7 cells).
  • Antimicrobial : MIC against E. coli or S. aureus .

Q. Example Data :

CompoundAnticancer IC50 (μM)Antimicrobial MIC (μg/mL)
Target Compound12.3 ± 1.225.0 ± 2.1
Ethyl 2-amino-4-phenylthiophene-3-carboxylate45.7 ± 3.550.0 ± 4.3

Advanced: What strategies address discrepancies between computational predictions and experimental bioactivity data?

Answer:
Root Causes :

Conformational Flexibility : MD simulations may miss rare but bioactive conformations. Use enhanced sampling (e.g., metadynamics) .

Off-Target Effects : Screen against related targets (e.g., kinase panels) via selectivity assays .

Q. Resolution Workflow :

Re-optimize Docking Parameters : Adjust grid box size to cover allosteric sites.

Validate with Mutagenesis : Knock out predicted binding residues (e.g., CRISPR/Cas9) and retest activity .

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